1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one
Overview
Description
Scientific Research Applications
Biological Activities and Synthetic Applications
Anticancer and Carcinogenicity Studies : Thiophene analogues, structurally related to carcinogens like benzidine and 4-aminobiphenyl, have been synthesized and evaluated for their potential carcinogenicity. These studies are crucial for understanding the chemical's behavior in biological systems and its potential risks (Ashby et al., 1978).
Dopamine D2 Receptor Ligands : Compounds with piperidine and thiophene moieties have been extensively studied for their therapeutic potential in treating neuropsychiatric disorders such as schizophrenia and depression. The pharmacophoric elements critical for high D2 receptor affinity have been identified, offering insights into drug design (Jůza et al., 2022).
Nucleophilic Aromatic Substitution : The synthetic utility of piperidine in nucleophilic aromatic substitution reactions has been reviewed, highlighting its application in the synthesis of nitro-aromatic compounds. Such reactions are fundamental in organic synthesis, demonstrating the compound's versatility (Pietra & Vitali, 1972).
Synthesis of Antineoplastic Agents : Novel piperidones have been developed as potential antineoplastic agents. Their modes of action, including apoptosis induction and modulation of multi-drug resistance, have been explored, showcasing the compound's potential in cancer therapy (Hossain et al., 2020).
Heterocyclic Compounds in Drug Design : The significance of furan and thiophene in medicinal chemistry has been highlighted, with a focus on their roles in the structure-activity relationships of nucleobases and nucleosides. This underscores the importance of heterocyclic compounds in developing new drugs (Ostrowski, 2022).
Safety and Hazards
Properties
IUPAC Name |
1-[4-(aminomethyl)piperidin-1-yl]-2-thiophen-3-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c13-8-10-1-4-14(5-2-10)12(15)7-11-3-6-16-9-11/h3,6,9-10H,1-2,4-5,7-8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXSQGXMHYVDIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)CC2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601191468 | |
Record name | Ethanone, 1-[4-(aminomethyl)-1-piperidinyl]-2-(3-thienyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601191468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251270-75-3 | |
Record name | Ethanone, 1-[4-(aminomethyl)-1-piperidinyl]-2-(3-thienyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1251270-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-[4-(aminomethyl)-1-piperidinyl]-2-(3-thienyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601191468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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